N-(3,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a methoxymethyl group, and a morpholinyl-dihydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dimethoxyphenyl intermediate, followed by the introduction of the methoxymethyl group. The final steps involve the formation of the morpholinyl-dihydropyrimidinyl moiety and the coupling of these intermediates under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Phenothiazine: A compound with applications in chemosensors and fluorescence probes.
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H26N4O6/c1-27-13-15-10-19(26)24(20(22-15)23-4-6-30-7-5-23)12-18(25)21-14-8-16(28-2)11-17(9-14)29-3/h8-11H,4-7,12-13H2,1-3H3,(H,21,25) |
InChI Key |
UYEAGFXSVNGOLW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.